molecular formula C11H12N2O B7769771 2-Cyano-2-phenylbutanamide CAS No. 88145-26-0

2-Cyano-2-phenylbutanamide

Cat. No.: B7769771
CAS No.: 88145-26-0
M. Wt: 188.23 g/mol
InChI Key: QKSRTQXCXWMMLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Cyano-2-phenylbutanamide can be achieved through various synthetic routes. One common method involves the cyanoacetylation of amines. This process typically involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method includes stirring the reactants without solvent and/or heat, or using a steam bath at 70°C for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is often produced in controlled laboratory settings for research purposes. The synthesis usually involves standard organic chemistry techniques and reagents to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-2-phenylbutanamide can undergo various chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the compound makes it reactive in these types of reactions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methyl cyanoacetate and various amines. Reaction conditions often involve room temperature or slightly elevated temperatures, with or without solvents .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reactants and conditions used. For example, condensation reactions can lead to the formation of various substituted cyanoacetamides, while substitution reactions can yield different amide derivatives.

Scientific Research Applications

2-Cyano-2-phenylbutanamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a reference standard for impurity profiling in pharmaceutical research . Additionally, it serves as a precursor in the synthesis of various biologically active compounds, including anticonvulsants and anti-epileptics . The compound’s reactivity also makes it valuable in the development of new chemical entities and drug candidates.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 2-Cyano-2-phenylbutanamide include:

  • 2-Cyanoacetamide
  • 2-Cyano-2-phenylacetamide
  • 2-Cyano-2-phenylpropionamide

Uniqueness: What sets this compound apart from these similar compounds is its specific molecular structure, which includes an additional ethyl group on the alpha carbon. This structural difference can influence the compound’s reactivity and the types of reactions it can undergo . Additionally, its use as a reference standard in pharmaceutical research highlights its importance in ensuring the quality and purity of drug substances .

Properties

IUPAC Name

2-cyano-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSRTQXCXWMMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024185
Record name Ciobutide
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80544-75-8
Record name Ciobutide [ISO]
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Record name 2-Cyano-2-phenylbutyramide
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